p-Cresol-(methyl-13C)

Description

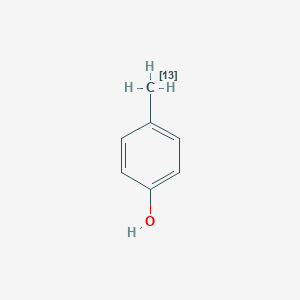

Structure

3D Structure

Properties

IUPAC Name |

4-(113C)methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDCLRJOBJJRNH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583898 | |

| Record name | 4-(~13~C)Methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121474-53-1 | |

| Record name | 4-(~13~C)Methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121474-53-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Cresol-(methyl-13C): Properties, Synthesis, and Application in Quantitative Bioanalysis

This guide provides a comprehensive technical overview of p-Cresol-(methyl-13C), a stable isotope-labeled compound essential for high-precision analytical chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's core chemical properties, its structural characterization, and its critical role as an internal standard in quantitative mass spectrometry. We will explore the rationale behind its synthesis and application, offering field-proven insights to enhance experimental design and data integrity.

Introduction: The Need for Stable Isotope Labeling in Bioanalysis

p-Cresol (4-methylphenol) is a microbial metabolite of tyrosine and phenylalanine in the human gut.[1] As a significant uremic toxin, it accumulates in patients with chronic kidney disease (CKD), where it is associated with cardiovascular complications and other pathologies.[2] Accurate quantification of p-cresol and its metabolites, p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), in biological matrices is therefore crucial for clinical research and diagnostics.

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for this analysis due to its high sensitivity and selectivity. However, a major challenge in LC-MS-based quantification is the "matrix effect," where co-eluting components from complex biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate results. The most effective way to compensate for these variations is through the use of a stable isotope-labeled internal standard (SIL-IS).[3] p-Cresol-(methyl-13C) is an ideal SIL-IS for p-cresol because it is chemically identical to the analyte but has a distinct mass, allowing it to be differentiated by the mass spectrometer.[3]

Physicochemical Properties and Structure

p-Cresol-(methyl-13C) is structurally identical to its unlabeled counterpart, with the exception of a single ¹³C atom in the methyl group. This seemingly minor change is the key to its utility, providing a +1 Dalton mass shift without significantly altering its chemical or physical behavior.[4]

Chemical Structure

The structure of p-Cresol-(methyl-13C) is a phenol ring substituted with a ¹³C-labeled methyl group at the para (4) position.

Caption: Chemical structure of p-Cresol-(methyl-13C).

Core Properties

The key physical and chemical properties of p-Cresol-(methyl-13C) are summarized in the table below. These properties are nearly identical to those of unlabeled p-cresol, which is a critical requirement for an effective internal standard.

| Property | Value | Source |

| Chemical Formula | ¹³CH₃C₆H₄OH | [4] |

| Molecular Weight | 109.13 g/mol | [4] |

| CAS Number | 121474-53-1 | [4] |

| Isotopic Purity | ≥99 atom % ¹³C | [4] |

| Appearance | Colorless to light yellow solid | [4] |

| Melting Point | 32-34 °C | [4] |

| Boiling Point | 202 °C | [4] |

| Density | 1.043 g/mL at 25 °C | [4] |

| Mass Shift | M+1 | [4] |

Spectroscopic Characterization

The defining characteristic of p-Cresol-(methyl-13C) is its ¹³C NMR spectrum. While the spectrum of the labeled compound itself is not widely published, the chemical shifts of unlabeled p-cresol provide the necessary reference points. The key feature would be a significantly enhanced signal for the methyl carbon.

¹³C NMR Data for unlabeled p-Cresol (in CDCl₃):

-

δ 153.09 ppm: C-OH (quaternary carbon attached to the hydroxyl group)

-

δ 130.16 ppm: C-CH₃ (quaternary carbon attached to the methyl group)

-

δ 130.11 ppm: Aromatic CH ortho to the methyl group

-

δ 115.24 ppm: Aromatic CH meta to the methyl group

-

δ 20.50 ppm: -CH₃ (methyl carbon)[5]

For p-Cresol-(methyl-13C), the peak at ~20.50 ppm would be the most prominent feature in the ¹³C NMR spectrum due to the isotopic enrichment.

Synthesis of p-Cresol-(methyl-13C)

The synthesis of isotopically labeled compounds requires strategic planning to introduce the isotope at a specific position with high efficiency. While proprietary synthesis methods are common, a plausible and efficient route for producing p-Cresol-(methyl-13C) would involve the methylation of a suitable precursor with a ¹³C-labeled methylating agent.

Retrosynthetic Analysis and Rationale

A common strategy for introducing a methyl group onto an aromatic ring is through a reaction that utilizes a labeled methyl halide or similar reagent. A robust method would start from a precursor that already contains the phenol moiety, such as p-hydroxybenzaldehyde, which can be reduced and then deoxygenated to yield the desired product.

Caption: A plausible synthetic workflow for p-Cresol-(methyl-13C).

Hypothetical Step-by-Step Synthesis Protocol

This protocol is a representative example based on established organic chemistry principles.

-

Bromination of p-Hydroxybenzyl alcohol:

-

Dissolve p-hydroxybenzyl alcohol in a suitable anhydrous solvent (e.g., diethyl ether).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise with stirring.

-

Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with water and extracting the product into an organic solvent. Purify by column chromatography to yield p-hydroxybenzyl bromide.

-

-

Formation of an Organometallic Intermediate:

-

React the p-hydroxybenzyl bromide with magnesium turnings (to form a Grignard reagent) or lithium metal in an anhydrous ether solvent under an inert atmosphere (e.g., argon or nitrogen). This step forms a reactive organometallic intermediate.

-

-

Methylation with ¹³C-labeled Methyl Iodide:

-

To the freshly prepared organometallic intermediate, slowly add a solution of ¹³C-labeled methyl iodide (¹³CH₃I).

-

The reaction is typically exothermic and should be controlled with cooling.

-

After the addition is complete, allow the reaction to stir at room temperature until completion.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure p-Cresol-(methyl-13C).

-

Application in Quantitative Analysis: A Self-Validating System

The primary application of p-Cresol-(methyl-13C) is as an internal standard for the accurate quantification of p-cresol in biological samples by LC-MS/MS.[6] The co-elution of the labeled standard with the unlabeled analyte ensures that any variations during sample preparation, injection, and ionization are mirrored in both compounds, allowing for reliable correction.[3]

Experimental Workflow for Quantification in Human Plasma

The following protocol outlines a robust method for measuring total p-cresol concentrations in human plasma. This involves an acid hydrolysis step to convert the conjugated metabolites (pCS and pCG) back to free p-cresol.[7]

Caption: Workflow for p-cresol quantification using a SIL-IS.

Detailed Protocol

1. Sample Preparation and Hydrolysis:

- To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of p-Cresol-(methyl-13C) in methanol (e.g., 10 µg/mL).

- Add 100 µL of 1 M hydrochloric acid (HCl) to initiate hydrolysis.

- Vortex briefly and incubate the mixture at 90°C for 30 minutes to ensure complete conversion of p-cresol conjugates.[6]

- Cool the samples on ice for 10 minutes.

2. Protein Precipitation and Extraction:

- Add 400 µL of ice-cold acetonitrile to the sample to precipitate plasma proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography:

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable for separation.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

- Flow Rate: 0.3-0.5 mL/min.

- Injection Volume: 5-10 µL.

- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for phenols.

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- p-Cresol (Analyte): Q1 m/z 107.1 -> Q3 m/z 92.1 (corresponding to the loss of a methyl group).

- p-Cresol-(methyl-13C) (IS): Q1 m/z 108.1 -> Q3 m/z 92.1 (corresponding to the loss of the unlabeled phenyl-O fragment, as the charge is retained on the smaller fragment).

4. Quantification:

- A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled p-cresol and a fixed concentration of the p-Cresol-(methyl-13C) internal standard.

- The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.

- The concentration of p-cresol in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Safety and Handling

p-Cresol is classified as toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[4] It is also harmful to aquatic life.

-

Handling: Always handle p-Cresol-(methyl-13C) in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It should be stored locked up or in an area accessible only to qualified personnel.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Conclusion

p-Cresol-(methyl-13C) is an indispensable tool for researchers in clinical chemistry and drug development. Its properties as a stable isotope-labeled internal standard provide the foundation for robust, accurate, and reproducible quantification of p-cresol in complex biological matrices. By mitigating the unpredictable effects of the sample matrix, its use ensures the generation of high-quality data, which is paramount for understanding the role of uremic toxins in disease and for the development of new therapeutics.

References

-

Electronic Supplementary Material. The Royal Society of Chemistry.

-

Quantification of P-Cresol Sulphate in Human Plasma by Selected Reaction Monitoring. PubMed.

-

Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. PubMed Central.

-

13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0011635). Human Metabolome Database.

-

p-Cresol(106-44-5) 13C NMR spectrum. ChemicalBook.

-

bmse000458 P-Cresol at BMRB. Biological Magnetic Resonance Bank.

-

p-Cresol-(methyl-13C). Sigma-Aldrich.

-

Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI.

-

Quantification of p-cresol sulphate in human plasma by selected reaction monitoring. ResearchGate.

-

A Comparative Guide to Validated LC-MS/MS Methods for p-Cresol and its Metabolites. Benchchem.

-

A Researcher's Guide to Biologically Generated 13C-Labeled Internal Standards. Benchchem.

-

Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. PubMed Central.

-

p-Cresyl glucuronide is a major metabolite of p-cresol in mouse: in contrast to p-cresyl sulphate, p-cresyl glucuronide fails to promote insulin resistance. PubMed.

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PubMed Central.

-

Mechanisms of Metabolism Interaction Between p-Cresol and Mycophenolic Acid. PubMed.

-

¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed.

-

Gas Chromatographic-Mass Spectrometric Analysis for Measurement of p-Cresol and Its Conjugated Metabolites in Uremic and Normal Serum. ResearchGate.

-

P-Cresol Sulfate. Metabolon.

-

p-Cresol has been reported to affect several biochemical, biological and physiological functions. Human Metabolome Database.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PubMed Central.

-

Synthesis of Labeled Precursors. Grantome.

-

Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers.

-

P-cresylsulphate, the main in vivo metabolite of p-cresol, activates leucocyte free radical production. PubMed.

Sources

- 1. mr.copernicus.org [mr.copernicus.org]

- 2. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-Cresol-(methyl-13C) 13C 99atom 121474-53-1 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. metabolon.com [metabolon.com]

- 9. mr.copernicus.org [mr.copernicus.org]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of p-Cresol-(methyl-13C)

Introduction

Isotopically labeled compounds are indispensable tools in modern scientific research, particularly within the realms of drug metabolism, pharmacokinetics, and environmental fate studies. p-Cresol-(methyl-13C), a stable isotope-labeled analog of the common industrial chemical and metabolic byproduct p-cresol, serves as a critical internal standard for quantitative analysis and as a tracer for elucidating metabolic pathways. This guide provides a comprehensive overview of a robust synthetic route to p-Cresol-(methyl-13C) and details the analytical methodologies required to rigorously assess its isotopic purity. The protocols and explanations herein are designed for researchers, scientists, and drug development professionals seeking to either synthesize this compound in-house or to deeply understand its quality control parameters.

The core of the synthetic strategy discussed revolves around a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1] Specifically, we will explore the reaction of a p-tolyl Grignard reagent with a ¹³C-labeled methylating agent. Subsequently, this guide will delve into the critical analysis of the final product's isotopic enrichment using two orthogonal and powerful techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

I. Synthesis of p-Cresol-(methyl-13C) via Grignard Reaction

The chosen synthetic pathway leverages the nucleophilic character of a Grignard reagent to introduce a ¹³C-labeled methyl group. This approach is favored for its high efficiency and the commercial availability of the necessary starting materials. The overall transformation can be conceptualized as the conversion of p-bromotoluene to p-Cresol-(methyl-¹³C).

A. Rationale for the Synthetic Approach

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high fidelity.[2] The synthesis of p-Cresol-(methyl-¹³C) via this method involves two primary stages:

-

Formation of the Grignard Reagent: p-Tolylmagnesium bromide is prepared by reacting p-bromotoluene with magnesium metal.[3] This step transforms the electrophilic carbon of the aryl halide into a highly nucleophilic carbon-magnesium bond.

-

Reaction with ¹³C-labeled Methyl Iodide: The prepared Grignard reagent then reacts with ¹³C-methyl iodide. The nucleophilic tolyl group attacks the electrophilic ¹³C-methyl carbon, displacing the iodide and forming the new ¹³C-carbon-carbon bond. A subsequent workup step yields the final product.

This strategy is advantageous due to the typically high yields of Grignard reactions and the specific introduction of the isotopic label at the desired position.

B. Experimental Workflow Diagram

Caption: Synthetic workflow for p-Cresol-(methyl-¹³C).

C. Detailed Experimental Protocol

Materials:

-

p-Bromotoluene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

¹³C-Methyl iodide (99 atom % ¹³C)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation of p-Tolylmagnesium Bromide:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

To a round-bottom flask containing magnesium turnings, add a small crystal of iodine.

-

In a separate flask, prepare a solution of p-bromotoluene in anhydrous THF.

-

Add a small portion of the p-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle heating, and the disappearance of the iodine color indicates the start of the reaction.[1]

-

The remaining p-bromotoluene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred until the magnesium is consumed. The resulting greyish-brown solution is the p-tolylmagnesium bromide reagent.[4]

-

-

Reaction with ¹³C-Methyl Iodide:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

¹³C-Methyl iodide, dissolved in anhydrous THF, is added dropwise to the cooled Grignard solution. This reaction is typically fast.[5]

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour to ensure complete reaction.

-

-

Workup and Purification:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[6]

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[7]

-

The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure p-Cresol-(methyl-¹³C).

-

II. Isotopic Purity Analysis

The determination of isotopic purity is a critical step to validate the synthesis and to ensure the reliability of the labeled compound in subsequent applications. A combination of NMR spectroscopy and GC-MS provides a comprehensive assessment of both the position of the label and the degree of isotopic enrichment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and the isotopic composition of a sample.[8] Both ¹H and ¹³C NMR are employed in the analysis of p-Cresol-(methyl-¹³C).

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of p-Cresol-(methyl-¹³C), the protons of the methyl group will appear as a doublet due to coupling with the adjacent ¹³C nucleus. The magnitude of this one-bond carbon-proton coupling constant (¹JCH) is typically around 125-130 Hz. The presence of a small singlet at the chemical shift of the unlabeled p-cresol methyl group can be used to estimate the amount of unlabeled impurity.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides a direct measure of the isotopic enrichment at the methyl carbon. The signal for the ¹³C-labeled methyl group will be significantly enhanced compared to the natural abundance signals of the other carbon atoms in the molecule.[9][10] The chemical shift of the methyl carbon in p-cresol is approximately 21.4 ppm.[9] By comparing the integrated intensity of the enriched methyl signal to that of a non-enriched aromatic carbon signal, the isotopic enrichment can be calculated.

Typical NMR Data for p-Cresol:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.07 (d, J = 8.3 Hz, 2H), 6.78 (d, J = 8.4 Hz, 2H), 5.70 (s, 1H, OH), 2.31 (s, 3H, CH₃).[9][11]

-

¹³C NMR (CDCl₃, 100 MHz): δ 153.75, 131.07, 129.59, 114.94, 21.39 (CH₃).[9][12]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates volatile compounds and then determines their mass-to-charge ratio (m/z).[13] This is an excellent method for confirming the molecular weight of the labeled compound and for quantifying the isotopic distribution.[14][15]

Methodology:

For GC-MS analysis, p-cresol is often derivatized to increase its volatility, for example, by silylation.[8] The derivatized sample is then injected into the GC, which separates the p-cresol from any impurities. The eluting compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The mass spectrum of unlabeled p-cresol will show a molecular ion peak (M⁺) at a specific m/z value. For p-Cresol-(methyl-¹³C), the molecular ion peak (M+1) will be shifted by one mass unit. The isotopic purity is determined by comparing the relative intensities of the M⁺ and M+1 peaks.[16]

C. Analytical Workflow Diagram

Caption: Analytical workflow for isotopic purity determination.

D. Quantitative Data Summary

The following table presents representative data that would be expected from the analysis of a successfully synthesized batch of p-Cresol-(methyl-¹³C).

| Parameter | Method | Expected Result | Interpretation |

| ¹H NMR | 400 MHz NMR | Methyl signal is a doublet with ¹JCH ≈ 128 Hz. | Confirms the presence of the ¹³C label adjacent to the methyl protons. |

| ¹³C NMR | 100 MHz NMR | Signal at ~21.4 ppm is highly intense. | Direct evidence of ¹³C enrichment at the methyl position. |

| GC-MS | Electron Ionization | Molecular ion peak at m/z corresponding to the ¹³C-labeled compound is the base peak. | Confirms the correct mass of the labeled compound. |

| Isotopic Enrichment | GC-MS | >99% | Quantifies the high isotopic purity of the synthesized material. |

Conclusion

The synthesis of p-Cresol-(methyl-¹³C) via a Grignard reaction with ¹³C-methyl iodide is a reliable and efficient method for producing this valuable isotopically labeled standard. Rigorous analytical verification of the product's identity and isotopic purity is paramount. The combined application of NMR spectroscopy and GC-MS provides a self-validating system to confirm the successful incorporation of the ¹³C label at the desired position and to accurately quantify the isotopic enrichment. The methodologies detailed in this guide offer a robust framework for researchers and drug development professionals to confidently synthesize and validate p-Cresol-(methyl-¹³C) for their specific research needs.

References

-

Meier-Augenstein, W., et al. "Determination of 13 C Enrichment by Conventional GC-MS and GC-(MS)-C-IRMS." Isotopes in Environmental and Health Studies, vol. 31, no. 3-4, 1995, pp. 261-269. [Link]

-

Meier-Augenstein, W. "Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS." ResearchGate, 2015. [Link]

-

Lane, G. A., et al. "A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS." PubMed Central, 2016. [Link]

-

Royal Society of Chemistry. "Electronic Supplementary Material." The Royal Society of Chemistry. [Link]

-

ResearchGate. "¹H NMR of p‐cresol with different reagents." ResearchGate. [Link]

-

Biological Magnetic Resonance Bank. "P-Cresol at BMRB." BMRB. [Link]

-

Journal of Analytical Atomic Spectrometry. "δ 13C compound-specific isotope analysis in organic compounds by GC/MC-ICPMS." RSC Publishing. [Link]

-

Human Metabolome Database. "13C NMR Spectrum (1D, D2O, experimental) (HMDB0001858)." HMDB. [Link]

-

Organic Syntheses. "p-CRESOL." Organic Syntheses. [Link]

-

University of Wisconsin-Madison. "Grignard Reaction." UW-Madison Chemistry. [Link]

-

ResearchGate. "Acta Chemica Scandinavica, 1994: 48." ResearchGate. [Link]

-

ACS Publications. "A Fully Continuous-Flow Process for the Synthesis of p-Cresol: Impurity Analysis and Process Optimization." ACS Publications. [Link]

-

The Royal Society of Chemistry. "Supporting Information - Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction." The Royal Society of Chemistry. [Link]

-

The Royal Society of Chemistry. "Supporting Information." The Royal Society of Chemistry. [Link]

-

ScienceDirect. "Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites." ScienceDirect. [Link]

-

University of Wisconsin-Madison. "Experiment 13: Grignard Reaction." UW-Madison Chemistry. [Link]

-

PubMed Central. "Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis." PubMed Central. [Link]

-

Chemistry Stack Exchange. "What are the products of the Grignard reaction with methyl-magnesium iodide?" Chemistry Stack Exchange. [Link]

-

PubMed Central. "Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique." PubMed Central. [Link]

-

Biogeosciences. "High-field NMR spectroscopy and FTICR mass spectrometry." BG. [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. p-Tolylmagnesium Bromide | 4294-57-9 | TCI AMERICA [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. bg.copernicus.org [bg.copernicus.org]

- 11. researchgate.net [researchgate.net]

- 12. p-Cresol(106-44-5) 13C NMR [m.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to p-Cresol-(methyl-13C): Synthesis, Characterization, and Application

This guide provides a comprehensive overview of p-Cresol-(methyl-13C), a stable isotope-labeled compound essential for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, analytical characterization, and its critical applications in metabolic research and quantitative analysis. This document is designed to offer not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for its practical implementation in the laboratory.

Introduction to p-Cresol-(methyl-13C)

p-Cresol (4-methylphenol) is a phenolic compound produced by the gut microbiota through the metabolism of the amino acid tyrosine.[1] In healthy individuals, it is conjugated in the liver to form p-cresyl sulfate and p-cresyl glucuronide, which are then excreted in the urine.[1] However, in conditions such as chronic kidney disease (CKD), the accumulation of p-cresol and its metabolites can lead to uremic toxicity, contributing to the progression of the disease and associated cardiovascular complications.[1]

The study of p-cresol's metabolic pathways and its quantification in biological matrices is therefore of significant interest. p-Cresol-(methyl-13C) is an isotopically labeled version of p-cresol where the carbon atom of the methyl group is the heavy isotope, 13C. This seemingly small modification provides a powerful tool for researchers, enabling precise and accurate quantification of its unlabeled counterpart in complex biological samples and allowing for the tracing of its metabolic fate.

Chemical and Physical Properties

A clear understanding of the fundamental properties of p-Cresol-(methyl-13C) is paramount for its effective use in experimental settings. The introduction of a single neutron in the methyl carbon has a negligible effect on its chemical reactivity and physical properties compared to the unlabeled compound.

| Property | Value | Source(s) |

| CAS Number | 121474-53-1 | [2][3] |

| Molecular Formula | ¹³CH₃C₆H₄OH | [2] |

| Molecular Weight | 109.13 g/mol | [2][3] |

| Appearance | Colorless to light yellow solid | [2] |

| Melting Point | 32-34 °C | [2] |

| Boiling Point | 202 °C | [2] |

| Synonyms | 4-Methyl-¹³C-phenol, 4-(¹³C)Methylphenol | [2][3] |

Synthesis and Isotopic Labeling

The synthesis of p-Cresol-(methyl-13C) involves the introduction of a ¹³C-labeled methyl group onto a phenol ring. While several synthetic strategies for unlabeled p-cresol exist, a common and effective method for isotopic labeling is through the methylation of a suitable precursor with a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide. A plausible synthetic approach is the methylation of p-bromophenol followed by a reduction, or more directly, the methylation of a protected hydroquinone derivative followed by deprotection and rearrangement. A common laboratory-scale synthesis would involve the use of a strong base to deprotonate the hydroxyl group of a precursor, followed by nucleophilic attack on the ¹³C-methyl iodide.

A generalized synthetic workflow is presented below. The specific choice of protecting groups and reaction conditions would be optimized to maximize yield and purity.

Caption: A generalized workflow for the synthesis of p-Cresol-(methyl-13C).

Detailed Synthetic Protocol (Illustrative)

The following is an illustrative protocol for the synthesis of p-Cresol-(methyl-¹³C) via the methylation of p-methoxyphenol, followed by demethylation. This is a common strategy to achieve selective methylation at the desired position.

Materials:

-

p-Methoxyphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

¹³C-Methyl iodide (¹³CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step 1: O-Methylation of p-Methoxyphenol with ¹³C-Methyl Iodide

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add p-methoxyphenol (1 equivalent).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add ¹³C-methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with diethyl ether (3x).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 4-methoxy-(methoxy-¹³C)-benzene.

Step 2: Demethylation to yield p-Cresol-(methyl-¹³C)

-

Dissolve the product from Step 1 in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.5 equivalents) in DCM dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of water.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate under reduced pressure and purify by flash column chromatography to yield p-Cresol-(methyl-¹³C).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized p-Cresol-(methyl-¹³C). The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of p-Cresol-(methyl-¹³C) will be very similar to that of unlabeled p-cresol. The key difference will be the signal for the methyl protons. Instead of a sharp singlet, the ¹³C-H coupling will result in a doublet. The coupling constant (¹JCH) is typically around 125-130 Hz.

¹³C NMR: The carbon NMR spectrum provides definitive evidence of isotopic labeling. The signal for the methyl carbon will be significantly enhanced due to the high isotopic abundance (typically >98%). The chemical shifts for the aromatic carbons will be largely unaffected. The predicted ¹³C NMR chemical shifts for p-cresol are approximately 20.5 ppm for the methyl carbon, and in the aromatic region, around 115.3 ppm (C3, C5), 129.8 ppm (C2, C6), 130.3 ppm (C4), and 153.5 ppm (C1-OH).[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and assess the isotopic enrichment. Under electron ionization (EI), p-cresol typically shows a strong molecular ion peak. For p-Cresol-(methyl-¹³C), the molecular ion peak will be observed at m/z 109, which is one mass unit higher than the unlabeled p-cresol (m/z 108). The isotopic enrichment can be calculated by comparing the relative intensities of the m/z 109 and m/z 108 peaks.

Applications in Research and Drug Development

p-Cresol-(methyl-¹³C) is a valuable tool in several research areas due to its properties as a stable isotope-labeled internal standard and a metabolic tracer.

Isotope Dilution Mass Spectrometry (IDMS) for Quantification

The "gold standard" for the quantification of small molecules in complex biological matrices like plasma, urine, or tissue homogenates is isotope dilution mass spectrometry. In this technique, a known amount of the isotopically labeled standard, p-Cresol-(methyl-¹³C), is added to the sample at the beginning of the sample preparation process. Because the labeled and unlabeled compounds have virtually identical chemical and physical properties, they behave identically during extraction, derivatization, and chromatographic separation. Any sample loss during the procedure will affect both the analyte and the internal standard equally.

In the mass spectrometer, the labeled and unlabeled compounds are distinguished by their different masses. The ratio of the signal intensity of the endogenous (unlabeled) p-cresol to the signal intensity of the added (labeled) p-Cresol-(methyl-¹³C) is used to calculate the exact concentration of the endogenous p-cresol. This method provides high accuracy and precision by correcting for matrix effects and variations in sample recovery.

Caption: A simplified workflow for quantifying p-cresol using IDMS.

Metabolic Tracer Studies

p-Cresol-(methyl-¹³C) can be used as a tracer to study the metabolic fate of p-cresol in vivo or in vitro.[5][6] By introducing the labeled compound into a biological system (e.g., cell culture, animal model), researchers can track the appearance of the ¹³C label in downstream metabolites, such as p-cresyl sulfate and p-cresyl glucuronide. This allows for the elucidation of metabolic pathways, the measurement of metabolic flux, and the investigation of how these processes are altered in disease states or in response to therapeutic interventions.[5][6]

p-Cresol Metabolic Pathway

The metabolism of p-cresol is a critical area of study, particularly in the context of uremic toxicity. The following diagram illustrates the primary metabolic pathway of p-cresol in humans.

Caption: The metabolic pathway of p-cresol from dietary tyrosine.

Conclusion

p-Cresol-(methyl-¹³C) is an indispensable tool for researchers investigating the role of p-cresol in health and disease. Its use as an internal standard in isotope dilution mass spectrometry allows for highly accurate and precise quantification, which is crucial for clinical and diagnostic studies. Furthermore, its application as a metabolic tracer provides invaluable insights into the complex biochemical pathways involving this microbial metabolite. The methodologies and scientific principles outlined in this guide are intended to empower researchers to effectively utilize p-Cresol-(methyl-¹³C) in their pursuit of advancing scientific knowledge and developing novel therapeutic strategies.

References

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000458 P-Cresol. Retrieved from [Link]

- Bouktaib, M., Lebrun, S., Atmani, A., & Rolando, C. (2018). Alkylation of substituted phenols in DMF by MeI using TMGN (bis-tetramethylguanidinyl-naphthalene) as a strong and poorly nucleophilic base. Molbank, 2018(4), M1011.

-

ResearchGate. (n.d.). (A) Partial ¹H NMR spectra (7.4 to 6.4 ppm) of an m-cresol standard, a p-cresol standard, and a reaction mixture of E. coli TG1 expressing wild-type T3MO after oxidation of toluene. Retrieved from [Link]

- Peko, T. C., & Hooker, J. M. (2023). Core-Labeling (Radio) Synthesis of Phenols. Organic Letters, 25(39), 7235–7239.

- Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2018). Use of Methyliodide in o-Methylation of organic compounds.

- Peko, T. C., & Hooker, J. M. (2023). Core-Labeling Synthesis of Phenols. ChemRxiv.

-

ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. a Toxic... Retrieved from [Link]

-

ScienceMadness. (2008). Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde. Retrieved from [Link]

- Wiley Online Library. (2022). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents.

-

ResearchGate. (n.d.). Development of the LC-MS/MS method for determining the p-cresol level in plasma. Retrieved from [Link]

- Lewis, H. F., Shaffer, S., Trieschmann, W., & Cogan, H. (1931). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry, 23(6), 675–676.

- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322–1324.

- National Center for Biotechnology Information. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Toxics, 12(5), 353.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0011635). Retrieved from [Link]

- Marsini, M. A., & Pettus, T. R. R. (2007). The synthesis of polyhydric phenols (commonly known as “polyphenols”) with retention of the phenol functionality. Science of Synthesis, 31.5, 455–488.

- National Center for Biotechnology Information. (2024). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology, 15, 1380104.

-

National Center for Biotechnology Information. (n.d.). 4-(

13C)Methylphenol. Retrieved from [Link] - National Center for Biotechnology Information. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174.

- De Smet, R., Van Kaer, J., Van Vlem, B., De Cubber, A., Brunet, P., Lameire, N., & Ringoir, S. (1998). A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure.

-

Springer Nature Experiments. (n.d.). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Retrieved from [Link]

- National Center for Biotechnology Information. (2024). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. Journal of Mass Spectrometry, 59(2), e4999.

- Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167–174.

Sources

- 1. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-Cresol-(methyl-13C) 13C 99atom 121474-53-1 [sigmaaldrich.com]

- 3. 4-(~13~C)Methylphenol | C7H8O | CID 16213360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bmse000458 P-Cresol at BMRB [bmrb.io]

- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Mass Shift of p-Cresol-(methyl-¹³C): A Technical Guide for Researchers

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the realms of pharmaceutical development and clinical research, the ability to accurately and precisely quantify endogenous and exogenous compounds in complex biological matrices is paramount. The inherent variability of sample preparation and instrument response necessitates a robust method for normalization. Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry stands as the gold standard for achieving this analytical rigor. At the core of SIDA is the use of an ideal internal standard: a stable, isotopically labeled version of the analyte of interest. This guide provides an in-depth technical examination of p-Cresol-(methyl-¹³C), a crucial internal standard, focusing on the fundamental principle that enables its utility: the mass shift.

p-Cresol (4-methylphenol) is a microbial metabolite of the amino acid tyrosine and has been identified as a significant uremic toxin, accumulating in patients with chronic kidney disease and contributing to cardiovascular and renal toxicity.[1][2] Consequently, its accurate quantification in plasma and other biological fluids is a critical area of clinical and toxicological research. p-Cresol-(methyl-¹³C) serves as the quintessential internal standard for this purpose. Its chemical properties are virtually identical to the native p-Cresol, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. However, the incorporation of a single heavy isotope of carbon (¹³C) in its methyl group introduces a subtle but critical difference in its mass, allowing it to be distinguished from the endogenous analyte by a mass spectrometer.

The Genesis of the Mass Shift: A First-Principles Calculation

The "mass shift" is the precise difference in mass between the isotopically labeled compound and its unlabeled counterpart. For high-resolution mass spectrometry, this is calculated using the monoisotopic mass—the sum of the masses of the most abundant naturally occurring stable isotope of each atom in the molecule.

The foundational constants for this calculation are the exact masses of the relevant isotopes.[3]

| Isotope | Monoisotopic Mass (Da) |

| Carbon-12 (¹²C) | 12.000000 |

| Carbon-13 (¹³C) | 13.003355 |

| Hydrogen (¹H) | 1.007825 |

| Oxygen (¹⁶O) | 15.994915 |

Calculating the Monoisotopic Mass of p-Cresol (C₇H₈O)

The molecular formula for unlabeled p-Cresol is C₇H₈O. Its monoisotopic mass is calculated as follows:

-

Carbon: 7 × 12.000000 Da = 84.000000 Da

-

Hydrogen: 8 × 1.007825 Da = 8.062600 Da

-

Oxygen: 1 × 15.994915 Da = 15.994915 Da

-

Total Monoisotopic Mass: 84.000000 + 8.062600 + 15.994915 = 108.057515 Da

Calculating the Monoisotopic Mass of p-Cresol-(methyl-¹³C) (C₆¹³CH₈O)

The molecular formula for the labeled internal standard is C₆¹³CH₈O, indicating that one of the seven carbon atoms is a ¹³C isotope.

-

Carbon-12: 6 × 12.000000 Da = 72.000000 Da

-

Carbon-13: 1 × 13.003355 Da = 13.003355 Da

-

Hydrogen: 8 × 1.007825 Da = 8.062600 Da

-

Oxygen: 1 × 15.994915 Da = 15.994915 Da

-

Total Monoisotopic Mass: 72.000000 + 13.003355 + 8.062600 + 15.994915 = 109.060870 Da

Determining the Precise Mass Shift

The mass shift is the difference between the monoisotopic mass of the labeled and unlabeled compound:

109.060870 Da (p-Cresol-(methyl-¹³C)) - 108.057515 Da (p-Cresol) = 1.003355 Da

This calculated mass shift is the cornerstone of its application, enabling the mass spectrometer to resolve and separately quantify the analyte and the internal standard. On a mass spectrum, the peak for the labeled compound will appear at a mass-to-charge ratio (m/z) that is approximately 1 unit higher than the unlabeled compound.[4]

Data Summary: Mass Properties of p-Cresol and its ¹³C-Isotopologue

| Compound | Molecular Formula | Atomic Composition | Monoisotopic Mass (Da) | Mass Shift (Da) |

| p-Cresol | C₇H₈O | (7 x ¹²C) + (8 x ¹H) + (1 x ¹⁶O) | 108.057515 | - |

| p-Cresol-(methyl-¹³C) | C₆¹³CH₈O | (6 x ¹²C) + (1 x ¹³C) + (8 x ¹H) + (1 x ¹⁶O) | 109.060870 | +1.003355 |

Visualizing the Molecular Distinction

The following diagram illustrates the subtle, yet analytically critical, structural difference between p-Cresol and its ¹³C-labeled internal standard.

Caption: Structural relationship and mass shift between p-Cresol and its ¹³C isotopologue.

Practical Application: A Validated LC-MS/MS Protocol for p-Cresol Quantification

The utility of the mass shift is realized in its application within a quantitative workflow. The following protocol outlines a robust method for the determination of p-Cresol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with p-Cresol-(methyl-¹³C) as the internal standard. This method relies on the principle of Multiple Reaction Monitoring (MRM) for exceptional selectivity and sensitivity.[5][6][7][8]

Experimental Workflow

Caption: LC-MS/MS workflow for quantifying p-Cresol using a ¹³C-labeled internal standard.

Step-by-Step Methodology

-

Standard and Sample Preparation:

-

Prepare a stock solution of p-Cresol and p-Cresol-(methyl-¹³C) in methanol.

-

Create a series of calibration standards by spiking blank plasma with known concentrations of p-Cresol.

-

To 100 µL of each calibrator, quality control sample, and unknown plasma sample, add 10 µL of the p-Cresol-(methyl-¹³C) internal standard (IS) working solution. The causality here is to ensure the IS is present at a fixed concentration across all samples to normalize for variability.[9]

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile to each sample. This serves to precipitate the abundant plasma proteins which would otherwise interfere with the analysis.

-

Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C. This step pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

-

-

Evaporation and Reconstitution:

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen. This concentrates the analytes.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This ensures the sample is in a solvent compatible with the LC system, promoting good peak shape.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is typically used for good retention and separation of small aromatic molecules.[9]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The acid is added to improve ionization efficiency in positive ion mode.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. This gradient elution allows for the effective separation of p-Cresol from other matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often chosen for phenols as they readily deprotonate.[6][8]

-

Scan Type: Multiple Reaction Monitoring (MRM). This is a self-validating system; the instrument selects a specific precursor ion (the deprotonated molecule) and fragments it, then monitors for a specific product ion. The combination of precursor and product ion is highly specific to the target molecule, enhancing trustworthiness and reducing interferences.

-

MRM Transitions:

-

p-Cresol: Precursor [M-H]⁻ m/z 107.1 → Product m/z 92.1 (Loss of CH₃)

-

p-Cresol-(methyl-¹³C): Precursor [M-H]⁻ m/z 108.1 → Product m/z 92.1 (Loss of ¹³CH₃)

-

Note: The product ion is the same as the ¹³C is lost in the neutral fragment. The key is the +1 Da shift in the precursor ion, which is selected in the first quadrupole.

-

-

-

Data Analysis and Quantification:

-

The software integrates the peak areas for both the p-Cresol and p-Cresol-(methyl-¹³C) MRM transitions.

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the calibration standards.

-

The concentration of p-Cresol in the unknown samples is then calculated from this calibration curve using the measured peak area ratio. This ratiometric approach corrects for any loss during sample processing or fluctuations in instrument performance, ensuring highly accurate and reliable results.

-

Conclusion

The mass shift of p-Cresol-(methyl-¹³C) is a precisely defined physical constant derived from the mass difference between the ¹³C and ¹²C isotopes. This guide has demonstrated that this shift, while small, is the critical feature that enables its use as a highly effective internal standard in stable isotope dilution analysis. By leveraging this mass difference within a validated LC-MS/MS workflow, researchers and drug development professionals can achieve the highest levels of accuracy and precision in the quantification of p-Cresol, a compound of significant clinical interest. The principles and protocols detailed herein provide a framework for the robust bioanalytical validation that underpins modern scientific and clinical investigation.

References

-

Meert, N., et al. (2012). "Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum." Toxins, 4(11), 1042-1054. Available at: [Link]

-

Cuoghi, A., et al. (2012). "Quantification of p-cresol sulphate in human plasma by selected reaction monitoring." Analytical and Bioanalytical Chemistry, 404(7), 2097-2104. Available at: [Link]

-

Chen, Y.-L., et al. (2020). "An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease." Journal of Pharmaceutical and Biomedical Analysis, 191, 113551. Available at: [Link]

-

Filosa, C., et al. (2024). "LC-MS and HPLC-UV for Detecting Uremic Toxins: Two Validated Methods with Simultaneous Sensitivity and Specificity Evaluation." IgMin Research - Journal of Analytical and Bioanalytical Methods. Available at: [Link]

-

Giglio, R., et al. (2023). "Gut-Derived Uremic Toxins in CKD: An Improved Approach for the Evaluation of Serum Indoxyl Sulfate in Clinical Practice." International Journal of Molecular Sciences, 24(5), 4987. Available at: [Link]

-

Gande, A. K., et al. (2024). "Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials." Molecules, 29(10), 2333. Available at: [Link]

-

Yadla, M., et al. (2023). "Assessment of uremic toxins in advanced chronic kidney disease patients on maintenance hemodialysis by LC-ESI-MS/MS." Metabolomics, 19(3), 26. Available at: [Link]

-

National Institute of Standards and Technology (NIST). "High-Precision Isotopic Reference Materials." Available at: [Link]

-

SCIEX. (2024). "Targeted LC-MS/MS detection of p-cresol in bacterial cultures." SCIEX Technical Note. Available at: [Link]

-

Pasquale, M., et al. (2018). "Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease." Molecules, 23(11), 2874. Available at: [Link]

-

Gande, A. K., et al. (2024). "Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials." Molecules, 29(10), 2333. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (2024). "New NIST Method Precisely Measures Radioactivity in Tiny Samples." Quality Digest. Available at: [Link]

-

Cuoghi, A., et al. (2012). "Quantification of p-cresol sulphate in human plasma by selected reaction monitoring." Analytical and Bioanalytical Chemistry, 404(7), 2097-2104. PubMed. Available at: [Link]

-

National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions with Relative Atomic Masses." Available at: [Link]

-

Gande, A. K., et al. (2024). "Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials." Molecules, 29(10), 2333. MDPI. Available at: [Link]

-

Scientific Instrument Services. "Exact Masses of the Elements and Isotopic Abundances." Available at: [Link]

-

Cuoghi, A., et al. (2012). "Quantification of P-Cresol Sulphate in Human Plasma by Selected Reaction Monitoring." ResearchGate. Available at: [Link]

-

Wikipedia. "Dalton (unit)." Available at: [Link]

-

Michigan State University Department of Chemistry. "Masses." Available at: [Link]

-

Grypioti, A. D., et al. (2021). "Development of the LC-MS/MS method for determining the p-cresol level in plasma." Journal of Chromatography B, 1179, 122849. Available at: [Link]

-

ResearchGate. (2019). "How to determine the C13 compounds MRM transitions for GCMSMS?" Available at: [Link]

-

Westfield State University. "Atomic mass is based on a relative scale and the mass of 12C (carbon twelve) is defined as 12 amu." Available at: [Link]

-

Biological Magnetic Resonance Bank. "P-Cresol at BMRB." Available at: [Link]

-

Wikipedia. "Carbon-13." Available at: [Link]

-

Moser, A. (2008). "Examining the 12C and 13C ratio in a Mass spectrum – carbon isotopic abundance." ACD/Labs Blog. Available at: [Link]

-

ResearchGate. "Parameters of the chosen MRM transitions." Available at: [Link]

-

SpectraBase. "P-cresol - Optional[13C NMR] - Chemical Shifts." Available at: [Link]

Sources

- 1. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of uremic toxins in advanced chronic kidney disease patients on maintenance hemodialysis by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Masses [www2.chemistry.msu.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. sciex.com [sciex.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of p-cresol sulphate in human plasma by selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Dual Nature of p-Cresol: A Technical Guide to its Natural Abundance, Metabolism, and Analytical Quantification

A Foreword for the Modern Researcher:

In the landscape of metabolic research and drug development, few molecules present as compelling a duality as para-cresol (4-methylphenol). At once a simple phenolic compound and a potent uremic toxin, its story is woven through the intricate interplay of the gut microbiome, host metabolism, and the progression of disease. This technical guide is crafted for the discerning scientist, researcher, and drug development professional who seeks not just to understand p-cresol and its metabolites, but to accurately measure and interpret their significance. Herein, we eschew rigid templates in favor of a narrative that follows the molecule itself—from its microbial origins to its clinical implications, grounded in the principles of scientific integrity and methodological rigor.

Part 1: The Genesis and Journey of a Microbial Metabolite

p-Cresol is a volatile organic compound that permeates human, animal, and plant ecosystems.[1] While present in some foods and environmental sources, its primary relevance to human health stems from its production within our own bodies, orchestrated by the gut microbiota.

Microbial Biosynthesis in the Human Colon

The genesis of p-cresol is a direct consequence of the microbial fermentation of dietary aromatic amino acids, principally L-tyrosine and to a lesser extent, L-phenylalanine, that escape digestion in the small intestine and reach the colon.[1] This biotransformation is carried out by specific anaerobic bacteria, with species from the Clostridium, Bacteroides, and Coriobacteriaceae families being key contributors.

Two primary enzymatic pathways have been elucidated for the conversion of L-tyrosine to p-cresol by these microorganisms:

-

Direct Cleavage Pathway: This pathway involves the direct cleavage of the Cα-Cβ bond of a tyrosine-derived intermediate by the enzyme tyrosine lyase (ThiH) . This is a relatively direct route to p-cresol formation.

-

Decarboxylation Pathway: A more complex route begins with the conversion of L-tyrosine to 4-hydroxyphenylacetic acid (p-HPA). This intermediate is then decarboxylated by the enzyme p-hydroxyphenylacetate decarboxylase (HPAD) to yield p-cresol.

The activity of these microbial enzymes is influenced by the composition of the gut microbiota and the availability of their substrate—dietary protein. An increase in dietary protein intake can lead to higher fecal and urinary concentrations of p-cresol. Conversely, diets rich in fiber have been shown to diminish its fecal excretion, likely by promoting the growth of saccharolytic bacteria over proteolytic ones.

Caption: Microbial pathways for p-cresol production from L-tyrosine in the gut.

Host Metabolism: The Conjugation Cascade

Once produced in the colon, lipophilic p-cresol is readily absorbed across the intestinal epithelium and enters the portal circulation. The unconjugated, or "free," form of p-cresol is considered the most toxic. To mitigate this toxicity, the host employs a rapid and efficient detoxification system, primarily in the enterocytes and hepatocytes. This involves Phase II conjugation reactions that increase the water solubility of p-cresol, facilitating its renal excretion.

Two major metabolites are formed:

-

p-Cresyl Sulfate (pCS): This is the predominant metabolite in circulation. The sulfation of p-cresol is catalyzed by sulfotransferase (SULT) enzymes , with SULT1A1 being the primary isoform responsible in the liver and kidneys.

-

p-Cresyl Glucuronide (pCG): A smaller fraction of p-cresol is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes . UGT1A6 and UGT1A9 are the key isoforms involved in this process.

In healthy individuals, this conjugation is so efficient that free p-cresol is virtually undetectable in systemic circulation. The resulting pCS and pCG are then transported to the kidneys for elimination in the urine.

Caption: Phase II conjugation of p-cresol in the host to form its primary metabolites.

Part 2: Quantitative Abundance in Health and Disease

The clinical significance of p-cresol and its metabolites is most evident in their accumulation in disease states, particularly Chronic Kidney Disease (CKD). Impaired renal function leads to a dramatic increase in the circulating levels of pCS and pCG, transforming them from simple metabolites into potent uremic toxins.

| Analyte | Matrix | Healthy Subjects | Chronic Kidney Disease (CKD) Patients | Autism Spectrum Disorder (ASD) Patients |

| p-Cresol | Feces | 1.2 - 173.4 µg/g | Variable, often similar to healthy | No significant difference from healthy |

| Serum (Free) | Generally <0.1 µg/mL | Elevated, dose-response with disease progression | Not consistently reported | |

| p-Cresyl Sulfate (pCS) | Serum (Total) | 0.29 - 9.87 µg/mL | Stage 3: ~20.0 µg/mLStage 5: ~26.5 µg/mLHemodialysis: Can exceed 100 µg/mL | Not consistently reported in serum |

| p-Cresol Metabolites | Urine (Total) | Highly variable | Reduced excretion | Significantly higher than healthy controls |

Note: The values presented are compiled from multiple sources and represent typical ranges. Actual concentrations can vary significantly based on diet, gut microbiota composition, and analytical methodology.

Clinical Implications

-

Chronic Kidney Disease (CKD): The accumulation of pCS and pCG in CKD is strongly associated with disease progression, cardiovascular complications, and overall mortality.[2] These protein-bound uremic toxins are poorly cleared by conventional hemodialysis and are implicated in inducing oxidative stress, inflammation, and endothelial dysfunction.

-

Cardiovascular Disease (CVD): Even in patients with mild-to-moderate kidney disease, elevated serum levels of free p-cresol are an independent predictor of cardiovascular events, beyond traditional risk factors.[2]

-

Autism Spectrum Disorder (ASD): A growing body of evidence has identified significantly elevated urinary levels of p-cresol and its conjugates in individuals with ASD compared to neurotypical controls.[3][4] This finding suggests a potential link between gut microbiota dysbiosis, altered metabolite production, and the pathophysiology of ASD.[3]

Part 3: Methodologies for Accurate Quantification

The reliable quantification of p-cresol and its metabolites in complex biological matrices is paramount for both research and clinical applications. Due to the extensive conjugation and protein binding of these analytes, meticulous sample preparation and sensitive analytical techniques are required. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: Quantification of pCS and pCG in Human Plasma by LC-MS/MS

This protocol provides a robust workflow for the simultaneous quantification of total p-cresyl sulfate and p-cresyl glucuronide. To measure the free (unbound) fraction, an ultrafiltration step would be required prior to protein precipitation.

1. Sample Preparation (Protein Precipitation):

-

Rationale: To remove high-abundance proteins (like albumin) that interfere with analysis and to which pCS is extensively bound. Acetonitrile is an effective and commonly used protein precipitating agent.

-

Procedure:

-

Thaw frozen plasma samples at room temperature. Vortex to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., p-cresyl-d7-sulfate, indoxyl-d4-sulfate). The 3:1 ratio of solvent to sample ensures efficient protein precipitation.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve the analytes.

-

2. UPLC-MS/MS Analysis:

-

Rationale: Reversed-phase chromatography provides excellent separation of the analytes from other matrix components. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for quantification.

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1.0 min: 2% B

-

1.0-5.0 min: Linear gradient to 95% B

-

5.0-6.0 min: Hold at 95% B

-

6.1-8.0 min: Return to 2% B and equilibrate.

-

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions:

-

p-Cresyl Sulfate (pCS): 187.0 -> 107.0

-

p-Cresyl Glucuronide (pCG): 283.1 -> 107.0

-

Internal Standards (adjust as needed).

-

-

Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum signal intensity.

-

Caption: Analytical workflow for plasma pCS and pCG measurement.

Considerations for Fecal and Urine Analysis

-

Urine: Sample preparation is generally simpler. A "dilute-and-shoot" approach is often sufficient, where the urine sample is centrifuged to remove particulates, diluted with an appropriate buffer (often the initial mobile phase), and directly injected for LC-MS/MS analysis. For total p-cresol measurement, an initial acid hydrolysis step is required to deconjugate pCS and pCG back to the parent molecule.

-

Feces: Analysis of fecal samples is more complex due to the solid matrix and high microbial content. A typical workflow involves:

-

Homogenization: Fecal material is homogenized in a suitable buffer.

-

Extraction: Analytes are extracted using a solvent-based method (e.g., methanol/chloroform).

-

Derivatization (for GC-MS): For analysis of volatile free p-cresol by Gas Chromatography-Mass Spectrometry (GC-MS), a derivatization step (e.g., silylation) is often necessary to improve chromatographic properties.[5]

-

Part 4: Conclusion and Future Directions

p-Cresol and its metabolites, pCS and pCG, stand at a critical intersection of microbial metabolism, host detoxification, and clinical pathology. Their accurate measurement is not merely an analytical exercise but a vital tool for understanding the gut-brain axis, the progression of chronic kidney disease, and the systemic impact of our resident microbiome. As research progresses, the focus will likely shift towards not only quantifying these molecules but also modulating their production. Strategies targeting the gut microbiota, such as dietary interventions with prebiotics or probiotics, or the inhibition of key microbial enzymes, may offer novel therapeutic avenues to mitigate the toxic effects of p-cresol accumulation. This guide provides the foundational knowledge and methodological framework to empower researchers in this exciting and impactful field.

References

-

Frontiers in Molecular Neuroscience. (2025). Recognition of the microbial metabolite p-cresol in autism spectrum disorder: systematic review and meta-analysis. [Link]

-

PubMed. (2010). p-Cresol and cardiovascular risk in mild-to-moderate kidney disease. [Link]

-

PubMed. (2025). The role of microbial-derived p-Cresol in autism spectrum disorder: A systematic review of the gut-brain axis. [Link]

-

MDPI. (2025). Review of Elevated Para-Cresol in Autism and Possible Impact on Symptoms. [Link]

-

ResearchGate. (2019). Improvised method for urinary p-cresol detection and measurement using high performance liquid chromatography/mass spectrometry. [Link]

-

PubMed Central. (2021). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. [Link]

-

PubMed. (2014). Cardiovascular disease relates to intestinal uptake of p-cresol in patients with chronic kidney disease. [Link]

-

PubMed Central. (2010). p-Cresol and Cardiovascular Risk in Mild-to-Moderate Kidney Disease. [Link]

-

PubMed. (2008). Free p-cresol is associated with cardiovascular disease in hemodialysis patients. [Link]

-

ResearchGate. (2008). (PDF) Free p-cresol is associated with cardiovascular disease in hemodialysis patients. [Link]

-

PubMed. (2009). Measurement of phenol and p-cresol in urine and feces using vacuum microdistillation and high-performance liquid chromatography. [Link]

-

Frontiers Media S.A. (2025). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. [Link]

-

PubMed. (2004). Quantitative analysis of cresol and its metabolites in biological materials and distribution in rats after oral administration. [Link]

-

PubMed Central. (2020). Tyrosine phenol-lyase inhibitor quercetin reduces fecal phenol levels in mice. [Link]

-

MDPI. (2022). Enzymatic Regulation of the Gut Microbiota: Mechanisms and Implications for Host Health. [Link]

-

PubMed Central. (2018). Regulation of Intestinal Barrier Function by Microbial Metabolites. [Link]

-

PubMed. (2010). Global metabolic profiling procedures for urine using UPLC-MS. [Link]

-

National Institutes of Health. (2022). Protocol for isolation and analysis of small volatile microbiome metabolites from human or mouse samples. [Link]

-

ResearchGate. (2025). (PDF) Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. [Link]

Sources

- 1. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

- 2. Quantitative analysis of cresol and its metabolites in biological materials and distribution in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for isolation and analysis of small volatile microbiome metabolites from human or mouse samples - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of p-Cresol as a Uremic Toxin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

p-Cresol, a phenolic compound originating from the gut microbial metabolism of dietary amino acids, has emerged as a prototypical uremic toxin. In the context of chronic kidney disease (CKD), its accumulation, primarily in the conjugated forms of p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), is strongly associated with the progression of renal dysfunction and increased cardiovascular morbidity and mortality. This technical guide provides a comprehensive overview of the biological significance of p-cresol, delving into its biosynthesis, metabolic pathways, and the multifaceted mechanisms of its toxicity. We will explore its impact on various organ systems, with a particular focus on the cardiovascular and renal systems, and elucidate the cellular and molecular signaling pathways it perturbs. Furthermore, this guide will detail established analytical methodologies for the quantification of p-cresol and its conjugates in biological matrices and discuss current and emerging therapeutic strategies aimed at mitigating its deleterious effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and combat the complexities of uremic toxicity.